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molecular formula C15H11NO4 B8672401 methyl 2-(2-hydroxyphenyl)benzo[d]oxazole-7-carboxylate CAS No. 819071-06-2

methyl 2-(2-hydroxyphenyl)benzo[d]oxazole-7-carboxylate

Cat. No. B8672401
M. Wt: 269.25 g/mol
InChI Key: MPGCBKITOBODHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07294643B2

Procedure details

To a solution of 2-benzyloxybenzoic acid dry CH2Cl2 was added to 1 ml of freshly distilled oxalyl chloride. After stirring for 10 minutes, 1 drop of DMF was added to the reaction mixture. The reaction mixture was stirred for 2 hours at room temperature and the solvent was removed by evaporation. The resultant yellow oil was dried under vacuum for 3 hours. The yellow oil was then dissolved in 5 ml of dry xylenes and transferred via cannula to a solution of 3-aminosalacylic acid (g, 31.5 mmol) in xylenes. The mixture was stirred at room temperature for 1 h, then heated to reflux overnight. After the reaction mixture had cooled to room temperature, p-toluenesulfonic acid monohydrate (475 mg, 2.5 mmol) was added and the mixture heated to reflux for an additional 12 h. The reaction mixture was cooled to 0° C. and treated with an excess of TMSCHN2. The product was purified by column chromatography (20% EtOAc in hexane) to give a light yellow solid (42 mg, 36%): 1H NMR δ 4.04 (s, 3H, CH3), 7.00 (m, 1H), 7.10 (d, 1H, J=8.4 Hz), 7.4-7.5 (m, 2H), 7.87 (dd, 1H, J=8.1, 1.2 Hz), 7.97 (dd, 1H, J=7.5, 1.2 Hz), 8.06 (dd, 1H, J=8.1, 1.2 Hz); CIMS m/z 270 (MH+); HRMS m/z calc'd for C15H12NO4: 270.0763, found 270.0766.
Name
2-benzyloxybenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
475 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Yield
36%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1C=[CH:16][CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:18](Cl)(=O)C(Cl)=O.[OH2:24].C1(C)C=CC(S(O)(=O)=O)=CC=1.[Si]([CH:40]=[N+:41]=[N-])(C)(C)C>CN(C=O)C>[OH:24][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:1]1[O:8][C:9]2[C:10]([C:11]([O:13][CH3:18])=[O:12])=[CH:14][CH:15]=[CH:16][C:40]=2[N:41]=1 |f:2.3|

Inputs

Step One
Name
2-benzyloxybenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C(=O)O)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Two
Name
Quantity
475 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C)C=[N+]=[N-]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 2 hours at room temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
The resultant yellow oil was dried under vacuum for 3 hours
Duration
3 h
DISSOLUTION
Type
DISSOLUTION
Details
The yellow oil was then dissolved in 5 ml of dry xylenes
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for an additional 12 h
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography (20% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC1=C(C=CC=C1)C=1OC2=C(N1)C=CC=C2C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 42 mg
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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